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Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method for the

enantioselective synthesis of chiral alcohols, amines, and other reduced compounds, which are

crucial building blocks in the pharmaceutical industry. The efficiency and selectivity of this

reaction are heavily reliant on the design of the chiral ligand coordinated to the metal center,

typically ruthenium, rhodium, or iridium. While derivatives of trans-1,2-diaminocyclohexane

(DACH) have been extensively studied and successfully applied as ligands in ATH, the

corresponding cis-isomer has been notably underrepresented in the literature.[1][2]

This document provides a detailed overview of the use of cis-1,2-diaminocyclohexane-based

ligands in asymmetric transfer hydrogenation. It includes application notes summarizing the

current state of research, detailed experimental protocols for ligand synthesis and catalysis,

and quantitative data from reported studies. The information presented is intended to serve as

a valuable resource for researchers interested in exploring the potential of this less-common

chiral scaffold.
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The use of chiral ligands derived from a conformationally locked cis-1,2-diaminocyclohexane
scaffold has been explored in asymmetric transfer hydrogenation.[1][2] These studies have

shown that while the generation of active catalysts is possible, their performance in terms of

enantioselectivity and broad applicability is, to date, more limited compared to their extensively

studied trans-counterparts.

In one key study, a library of chemically diverse secondary diamine ligands based on an axially

chiral, conformationally locked cis-1,2-diamine scaffold was synthesized and evaluated.[1] The

investigation revealed that only a subset of these ligands catalyzed the asymmetric transfer

hydrogenation of acetophenone, and a single example provided a moderate enantioselectivity.

[1] This suggests that the stereoelectronic properties of the cis-DACH backbone present unique

challenges and opportunities for ligand design in ATH.

The general approach involves the in situ formation of a ruthenium catalyst from a suitable

precursor, such as [RuCl2(p-cymene)]2, and the chiral cis-diaminocyclohexane-derived ligand.

The reaction is typically carried out in an isopropanol/water mixture with a base, where

isopropanol serves as the hydrogen source.

While the reported enantiomeric excesses for cis-DACH based ligands in ATH are not yet

competitive with state-of-the-art trans-DACH systems, the exploration of this scaffold remains

an active area of research. Further optimization of the ligand structure, including the steric and

electronic nature of the substituents on the diamine, may lead to the development of highly

effective catalysts.

Key Experimental Protocols
Protocol 1: Synthesis of a Conformationally Locked cis-
1,2-Diaminocyclohexane-Based Ligand
This protocol is adapted from the synthesis of a library of secondary diamine ligands based on

a conformationally locked cis-1,2-diamine scaffold.[1]

Materials:

Optically pure conformationally locked cis-1,2-diaminocyclohexane scaffold

Aldehyde or ketone (2.2 equivalents)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equivalents)

1,2-Dichloroethane (DCE)

Acetic acid (catalytic amount)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of the optically pure primary cis-diaminocyclohexane scaffold (1 equivalent) in

1,2-dichloroethane, add the desired aldehyde or ketone (2.2 equivalents) and a catalytic

amount of acetic acid.

Stir the mixture at room temperature for 1 hour.

Add sodium triacetoxyborohydride (3.0 equivalents) portionwise over 15 minutes.

Continue stirring the reaction mixture at room temperature for 16 hours.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3

x 20 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

secondary diamine ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of
Acetophenone
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This protocol describes a general procedure for the asymmetric transfer hydrogenation of

acetophenone using an in situ generated ruthenium catalyst with a cis-1,2-
diaminocyclohexane-based ligand.[1]

Materials:

[RuCl2(p-cymene)]2

Chiral cis-1,2-diaminocyclohexane-derived ligand

Acetophenone

Isopropanol (i-PrOH)

Deionized water

Potassium hydroxide (KOH)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a Schlenk tube under an inert atmosphere, prepare a 0.01 M solution of the chiral ligand in

isopropanol.

In a separate Schlenk tube, prepare a 0.005 M solution of [RuCl2(p-cymene)]2 in

isopropanol.

To a third Schlenk tube, add the ligand solution (0.012 mmol, 1.2 mL) and the [RuCl2(p-

cymene)]2 solution (0.005 mmol, 1.0 mL).

Stir the resulting mixture at room temperature for 20 minutes to allow for catalyst pre-

formation.

In a separate vial, prepare a 0.1 M solution of KOH in deionized water.

To the pre-formed catalyst solution, add acetophenone (1.0 mmol), isopropanol (3.8 mL),

and the aqueous KOH solution (0.1 mmol, 1.0 mL).
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Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

Monitor the reaction progress and determine the conversion and enantiomeric excess using

chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data
The following tables summarize the quantitative data obtained from the evaluation of a library

of conformationally locked cis-1,2-diaminocyclohexane-based ligands in the asymmetric

transfer hydrogenation of acetophenone.[1]

Table 1: Ligand Structures and Performance in the ATH of Acetophenone

Ligand ID
R Group on
Diamine

Conversion (%)
Enantiomeric
Excess (ee, %)

L1 Benzyl 15 5

L2 4-Methoxybenzyl 20 8

L3 2-Naphthylmethyl 35 15

L4 1-Naphthylmethyl 5 2

L5 2-Picolyl 60 30

L6 3-Picolyl 45 22

L7 4-Picolyl 55 28

L8 Furfuryl 25 12

L9 Thienylmethyl 30 18

Reaction conditions: Acetophenone (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), Ligand

(0.012 mmol), KOH (0.1 mmol), i-PrOH/H₂O (9:1, 5 mL), room temperature, 24 h.
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Figure 1: Proposed Catalytic Cycle for Ru-Diamine Catalyzed ATH
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Figure 2: Workflow for Screening cis-DACH Ligands in ATH
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Figure 3: Ligand Structure vs. Catalytic Performance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b074578?utm_src=pdf-body-img
https://www.benchchem.com/product/b074578?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/367241311_Exploration_Of_Cis-12-Diaminocyclohexane-Based_Conformationally_Locked_Chiral_Ligands_In_Asymmetric_Synthesis
https://scholarlycommons.pacific.edu/uop_etds/3680/
https://scholarlycommons.pacific.edu/uop_etds/3680/
https://www.benchchem.com/product/b074578#use-of-cis-1-2-diaminocyclohexane-in-asymmetric-transfer-hydrogenation
https://www.benchchem.com/product/b074578#use-of-cis-1-2-diaminocyclohexane-in-asymmetric-transfer-hydrogenation
https://www.benchchem.com/product/b074578#use-of-cis-1-2-diaminocyclohexane-in-asymmetric-transfer-hydrogenation
https://www.benchchem.com/product/b074578#use-of-cis-1-2-diaminocyclohexane-in-asymmetric-transfer-hydrogenation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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